![molecular formula C15H17N3O2 B12889360 5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone under acidic conditions.
Formation of the Azepine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent to form the azepine ring. This step often requires the use of a strong base and elevated temperatures.
Introduction of the 4-Methoxybenzyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-methoxybenzyl halide in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyl position.
科学的研究の応用
5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepine hydrochloride
- 5,6,7,8-Tetrahydro-1-naphthalenamine hydrochloride
- 5,6,7,8-Tetrahydro-quinazoline-2,4-diol
Uniqueness
5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one is unique due to its specific combination of a pyrazole ring fused with an azepine ring and the presence of a 4-methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)methyl]-1,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one |
InChI |
InChI=1S/C15H17N3O2/c1-20-12-6-4-11(5-7-12)10-18-8-2-3-14-13(15(18)19)9-16-17-14/h4-7,9H,2-3,8,10H2,1H3,(H,16,17) |
InChIキー |
XQIGIFXLLLIWJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCCC3=C(C2=O)C=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


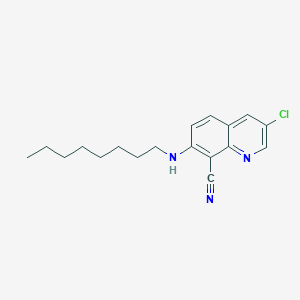
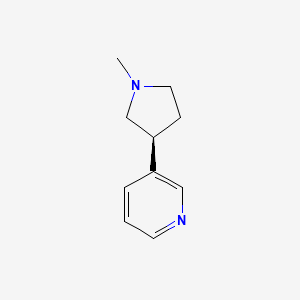

![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
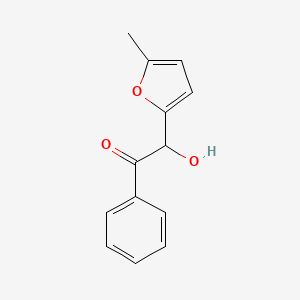
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
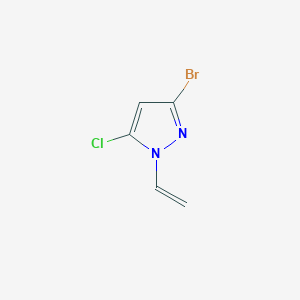
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
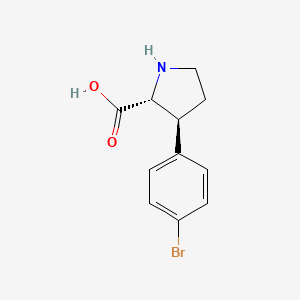
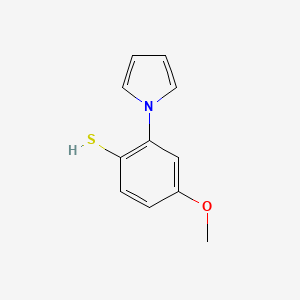
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
